1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxyphenyl-substituted nitrile under acidic or basic conditions.
Quinazoline core synthesis: The quinazoline core can be synthesized by cyclization reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.
Coupling reactions: The final step involves coupling the oxadiazole and quinazoline moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate these targets’ activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione
- 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C27H24N4O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-3-18-13-15-19(16-14-18)31-26(32)20-9-5-7-11-22(20)30(27(31)33)17-24-28-25(29-35-24)21-10-6-8-12-23(21)34-4-2/h5-16H,3-4,17H2,1-2H3 |
InChI Key |
AUHZFJOQSREGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OCC |
Origin of Product |
United States |
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